molecular formula C15H13ClFNOS B3928296 2-[(4-chlorophenyl)thio]-N-(4-fluorophenyl)propanamide CAS No. 6402-60-4

2-[(4-chlorophenyl)thio]-N-(4-fluorophenyl)propanamide

Cat. No. B3928296
CAS RN: 6402-60-4
M. Wt: 309.8 g/mol
InChI Key: YNDYARGPZGMYQO-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)thio]-N-(4-fluorophenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CFTR modulator due to its ability to modulate the activity of cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(4-fluorophenyl)propanamide involves the modulation of this compound protein activity. This compound is a chloride channel that regulates the movement of chloride ions across the cell membrane. In cystic fibrosis patients, this compound protein is defective, leading to the accumulation of thick mucus in the lungs and other organs. This compound modulators such as this compound bind to this compound protein and improve its function, thereby reducing the symptoms of cystic fibrosis.
Biochemical and Physiological Effects:
This compound has been shown to improve the function of this compound protein in various in vitro and in vivo studies. This compound has been reported to increase this compound-mediated chloride transport in human airway epithelial cells. In animal studies, this compound has been shown to improve lung function and reduce inflammation in cystic fibrosis mice models.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-[(4-chlorophenyl)thio]-N-(4-fluorophenyl)propanamide in lab experiments is its ability to modulate this compound protein activity. This compound can be used to study the role of this compound protein in various diseases, including cystic fibrosis. However, one of the limitations of using this compound is its potential toxicity. Further studies are required to determine the safe dosage and long-term effects of this compound.

Future Directions

The potential therapeutic applications of 2-[(4-chlorophenyl)thio]-N-(4-fluorophenyl)propanamide are vast, and several future directions can be explored. Some of the possible future directions include:
1. Development of new this compound modulators with improved efficacy and safety profiles.
2. Combination therapy with this compound modulators and other drugs to improve the treatment outcomes in cystic fibrosis patients.
3. Study of the role of this compound protein in other diseases, including chronic obstructive pulmonary disease (COPD) and asthma.
4. Development of new drug delivery systems to improve the bioavailability and efficacy of this compound modulators.
5. Study of the long-term effects of this compound modulators on this compound protein activity and overall health of cystic fibrosis patients.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases, including cystic fibrosis. This compound has been extensively studied for its ability to modulate this compound protein activity and improve the function of this compound protein. Further studies are required to determine the safe dosage and long-term effects of this compound. The future directions of this compound are vast, and several research avenues can be explored to improve the treatment outcomes in cystic fibrosis patients and other diseases.

Scientific Research Applications

2-[(4-chlorophenyl)thio]-N-(4-fluorophenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. One of the significant applications of this compound is in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. This compound modulators such as this compound have shown promising results in improving the function of this compound protein, thereby improving the symptoms of cystic fibrosis.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNOS/c1-10(20-14-8-2-11(16)3-9-14)15(19)18-13-6-4-12(17)5-7-13/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDYARGPZGMYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)F)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387612
Record name AC1MFNAO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6402-60-4
Record name AC1MFNAO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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